5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a triazole ring, which is a common structural motif in various pharmacologically active substances. The molecular formula of this compound is C23H21N3O3S, with a molecular weight of 419.5 g/mol. It is classified under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol involves multiple steps typically starting with the formation of the triazole ring. Various synthetic methods can be employed, including:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used (if any), are crucial for optimizing yields and purity.
The molecular structure of 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol features:
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)OC4=CC=CC=C4)OC
ZVHXTYMROQAKLB-UHFFFAOYSA-N
These structural representations are essential for computational modeling and predicting interactions with biological targets.
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo several chemical reactions due to its functional groups:
These reactions are significant for further functionalization and enhancing biological activity.
The mechanism of action for 5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol primarily involves its interaction with specific biological targets:
Relevant data regarding these properties are crucial for practical applications in drug formulation and development .
5-[(3,4-dimethoxyphenyl)methyl]-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has several potential applications:
The ongoing research into the pharmacological properties of this compound highlights its significance in medicinal chemistry and drug discovery efforts.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1